(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Description
This compound is an α,β-unsaturated amide featuring a 2-cyano group, a 4-(trifluoromethyl)phenyl substituent, and a 2,3-dihydro-1,4-benzodioxin-6-yl amine moiety. Its (E)-configuration ensures planar geometry, optimizing interactions with biological targets.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)14-3-1-12(2-4-14)9-13(11-23)18(25)24-15-5-6-16-17(10-15)27-8-7-26-16/h1-6,9-10H,7-8H2,(H,24,25)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFUMIIHUHTAQV-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=CC=C(C=C3)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various case studies and research findings.
- Molecular Formula: C23H18F3N2O4
- Molecular Weight: 386.400 g/mol
- CAS Number: Not specified in the sources.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study highlighted that derivatives containing a trifluoromethyl group demonstrated notable activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported at 25.9 µM against both strains, suggesting effective bactericidal properties .
Anti-inflammatory Potential
The anti-inflammatory effects of this compound were assessed through its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In vitro studies showed that certain structural analogs significantly attenuated lipopolysaccharide-induced NF-κB activation, outperforming traditional cinnamic acid derivatives. The specific activity was attributed to the lipophilicity and electron-withdrawing characteristics of substituents on the phenyl ring .
Cytotoxic Effects
Cytotoxicity assays revealed that while some compounds exhibited cytotoxic effects at concentrations above 20 µM, this compound demonstrated minimal cytotoxicity at lower concentrations. This suggests a favorable therapeutic window for potential applications in treating inflammatory diseases without significant toxicity .
Study on Antimicrobial Efficacy
In a comparative study involving various derivatives of benzodioxins, it was found that those with trifluoromethyl substitutions had enhanced antimicrobial activity. The study utilized both standard strains and clinical isolates to evaluate effectiveness. Results indicated that certain derivatives had MIC values comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .
Inflammatory Response Assessment
Another pivotal study focused on the anti-inflammatory properties of related compounds. The researchers employed a model of acute inflammation induced by carrageenan in rats. The results demonstrated a significant reduction in paw edema when treated with the compound, indicating its potential utility in managing acute inflammatory responses .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus (MIC: 25.9 µM) | |
| Anti-inflammatory | Inhibition of NF-κB activation | |
| Cytotoxicity | Minimal cytotoxicity (<20 µM) |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Trifluoromethyl-substituted derivatives | High | Effective against MRSA |
| Cinnamic acid derivatives | Moderate | Less effective than trifluoromethyl compounds |
| Non-substituted analogs | Low | Minimal activity observed |
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the 2,3-dihydro-1,4-benzodioxin-6-yl amide backbone but differ in substituents and biological activities:
*Calculated based on formula C₂₀H₁₅F₃N₂O₃.
Functional Group Analysis
- Cyano Group (Target Compound): The 2-cyano substituent introduces strong electron-withdrawing effects, stabilizing the α,β-unsaturated system and enabling dipole interactions with target proteins. This is absent in AMG9810 and D4476, which may explain differences in target specificity .
- Trifluoromethyl vs. tert-Butyl (Target vs. AMG9810) : The trifluoromethyl group (σm = 0.43) is more electron-withdrawing than tert-butyl (σm = -0.10), altering electronic distribution and binding pocket compatibility. This may enhance the target compound’s affinity for oxidative enzymes or kinases .
- Heterocyclic Variations (XCT790, D4476): XCT790’s thiadiazole and D4476’s imidazole-pyridine motifs confer distinct hydrogen-bonding and π-stacking capabilities, directing their roles in nuclear receptor modulation (XCT790) and immunotherapy (D4476) .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, contrasting with tert-butyl (AMG9810), which is susceptible to CYP450-mediated hydroxylation .
- Synthetic Accessibility: The target compound’s cyano group may complicate synthesis compared to AMG9810’s simpler tert-butyl substitution, impacting scalability .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance electrophilicity, favoring covalent or high-affinity non-covalent interactions with cysteine-rich domains (e.g., kinases) . Heterocyclic substituents (e.g., D4476’s imidazole-pyridine) expand target diversity by engaging in π-π stacking or hydrogen bonding with regulatory proteins .
- Therapeutic Potential: The target compound’s unique combination of cyano and trifluoromethyl groups positions it as a candidate for inflammatory or neoplastic diseases, leveraging both lipophilicity and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
